molecular formula C26H17BrFN3O3 B12623762 C26H17BrFN3O3

C26H17BrFN3O3

Cat. No.: B12623762
M. Wt: 518.3 g/mol
InChI Key: HCBVGBNZAHTBGD-HNTVYWHESA-N
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Description

The compound with the molecular formula C26H17BrFN3O3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of bromine, fluorine, and nitrogen atoms, which contribute to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C26H17BrFN3O3 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the core aromatic structure through a series of condensation reactions.

    Introduction of Functional Groups:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

C26H17BrFN3O3: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

C26H17BrFN3O3: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of C26H17BrFN3O3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    C26H17BrN3O3: Similar structure but lacks the fluorine atom.

    C26H17FN3O3: Similar structure but lacks the bromine atom.

    C26H17BrFN3O2: Similar structure but has one less oxygen atom.

Uniqueness

C26H17BrFN3O3: is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications that require specific interactions and properties.

Properties

Molecular Formula

C26H17BrFN3O3

Molecular Weight

518.3 g/mol

IUPAC Name

(11R,12S,16R)-14-(3-bromophenyl)-11-(4-fluorobenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

InChI

InChI=1S/C26H17BrFN3O3/c27-16-5-3-6-18(12-16)30-25(33)20-21(26(30)34)23(24(32)14-8-10-17(28)11-9-14)31-22(20)19-7-2-1-4-15(19)13-29-31/h1-13,20-23H/t20-,21+,22?,23-/m1/s1

InChI Key

HCBVGBNZAHTBGD-HNTVYWHESA-N

Isomeric SMILES

C1=CC=C2C3[C@H]4[C@@H]([C@@H](N3N=CC2=C1)C(=O)C5=CC=C(C=C5)F)C(=O)N(C4=O)C6=CC(=CC=C6)Br

Canonical SMILES

C1=CC=C2C3C4C(C(N3N=CC2=C1)C(=O)C5=CC=C(C=C5)F)C(=O)N(C4=O)C6=CC(=CC=C6)Br

Origin of Product

United States

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